molecular formula C11H12Cl2O2 B8445487 5-Chloro-2-(4-chlorophenyl)pentanoic acid

5-Chloro-2-(4-chlorophenyl)pentanoic acid

Cat. No.: B8445487
M. Wt: 247.11 g/mol
InChI Key: ZNYKXGUQZLXBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-chlorophenyl)pentanoic acid is a useful research compound. Its molecular formula is C11H12Cl2O2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)pentanoic acid

InChI

InChI=1S/C11H12Cl2O2/c12-7-1-2-10(11(14)15)8-3-5-9(13)6-4-8/h3-6,10H,1-2,7H2,(H,14,15)

InChI Key

ZNYKXGUQZLXBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chlorophenylacetic acid (1 g) in THF (30 mL) was stirred at −78° C. for 20 minutes. n-Butyl lithium (2.66 M solution in hexane, 4.41 mL) was added to the solution, and the reaction solution was stirred at −78° C. for one hour. Thereafter, the reaction solution was stirred at 0° C. for one hour, 1-bromo-3-chloropropane (0.638 mL) was added to the reaction solution, and the reaction solution was stirred at room temperature for 18 hours. Thereafter, ethyl acetate and 1 N aqueous 2hydrochloric acid were added to the reaction solution, and the organic layer was separated. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 1.55 g of the title compound. The property values of the compound are as follows.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
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4.41 mL
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reactant
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0.638 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
2hydrochloric acid
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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